molecular formula C13H12N2 B126669 1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile CAS No. 142015-51-8

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

Cat. No.: B126669
CAS No.: 142015-51-8
M. Wt: 196.25 g/mol
InChI Key: PGXDCGZWODNGDY-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142015-51-8

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C13H12N2/c1-10-3-5-11(6-4-10)13-9-15(2)8-12(13)7-14/h3-6,8-9H,1-2H3

InChI Key

PGXDCGZWODNGDY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C=C2C#N)C

Synonyms

1-METHYL-4-(4-METHYLPHENYL)-1H-PYRROLE-3-CARBONITRILE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-methylphenyl)pyrrole-3-carbonitrile (2.0 g) in a mixture of benzene (40 ml) and aqueous sodium hydroxide solution (10 ml) was added methyliodide (1.56 g) and tetrabutylammonium iodide (4.06 g) in that order in an ice bath. The mixture was stirred for 3 hours at ambient temperature and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid and then water, dried, and concentrated in vacuo to yield 1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile (2.03 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 4-(4-methylphenyl)pyrrole-3-carbonitrile (2.0 g) in a mixture of benzene (40 ml) and 50% aqueous sodium hydroxide solution (10 ml) was added methyliodide (1.56 g) and tetrabutylammonium iodide (4.06 g) in that order in an ice bath. The mixture was stirred for 3 hours at ambient temperature and extracted twice with diethyl ether. The combined organic layers were washed with aqueous hydrochloric acid and then water, dried, and concentrated in vacuo to yield 1-methyl-4-(4-methylphenyl)pyrrole-3-carbonitrile (2.03 g) as pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
4.06 g
Type
catalyst
Reaction Step Two

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